molecular formula C12H14Cl2N2O2 B2692088 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride CAS No. 85732-39-4

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride

Cat. No.: B2692088
CAS No.: 85732-39-4
M. Wt: 289.16
InChI Key: ZHSLOGOHAKCUNZ-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride is a synthetic organic compound with a complex molecular structure It is known for its unique spirocyclic framework, which consists of a benzoxazine ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with piperidine to yield the desired spirocyclic compound. The final step involves the hydrochloride salt formation by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]
  • 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4’-piperidine]-1’-carboxylic acid 1,1-dimethyl ethyl ester

Uniqueness

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride stands out due to its unique spirocyclic structure, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2.ClH/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSLOGOHAKCUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)NC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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